3,4-二氢-2H-1,4-苯并噻嗪-6-甲酸甲酯

描述

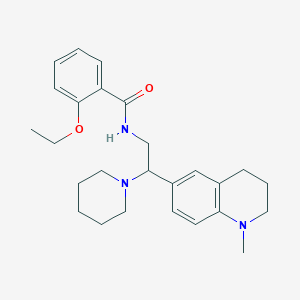

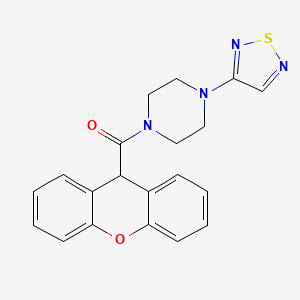

“Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate” is a solid compound with a melting point of 142 - 143°C .科学研究应用

Proteomics Research

Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is available for purchase as a product for proteomics research applications. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification, quantification, and study of protein-protein interactions within this field .

Aldose Reductase Inhibition

A series of benzothiadiazine-1,1-dioxide compounds, which are structurally related to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, have been developed as aldose reductase inhibitors. Aldose reductase is an enzyme involved in diabetic complications; thus, inhibitors can be used in diabetes research and treatment .

Antimalarial Research

Compounds structurally similar to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate have been explored as species-selective inhibitors for antimalarial research. For example, DSM265 is a specific inhibitor of PfDHODH with activity against P. falciparum but not P. vivax .

Anticancer Activity

Benzothiadiazine derivatives have been investigated for their potential anticancer activity. Although not directly linked to methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, these studies suggest possible applications in cancer research due to structural similarities .

Synthesis of Dihydropyrimidinones (DHPMs)

Optimized conditions using related compounds have been applied in the synthesis of a diversity of 2-oxo/thio DHPMs. These are important intermediates in pharmaceuticals and could indicate potential synthetic applications for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Neuropharmacology

Benzothiadiazine derivatives have been synthesized and tested as activators of AMPA receptors in neuropharmacological research. These compounds could potentially be used in the study of neurological disorders and the development of neuropharmaceuticals .

Antifungal Applications

Derivatives based on the benzothiadiazine scaffold have shown substantial antifungal activities against various phytopathogenic fungi in agricultural research. This suggests potential antifungal applications for methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Broad Biological Activities

Benzothiazine derivatives have been found to possess a range of biological activities including anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties. These diverse activities provide multiple avenues for scientific research applications of methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate .

Santa Cruz Biotechnology Springer Link - The novel scaffold 1,2,4-benzothiadiazine MDPI - Identification of 3,4-Dihydro Springer Link - Novel anti-cancer agents MDPI - Highly Efficient Synthesis [Springer Link - Design and Synthesis](https://link.springer.com/content/pdf/10.1007/s40242-020-016

安全和危害

作用机制

Mode of Action

Based on its structural similarity to other benzothiazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

Its physicochemical properties suggest that it may have high gastrointestinal absorption and moderate lipophilicity, which could influence its distribution and bioavailability .

属性

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZWODHWKQUXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![N-(4-fluorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2926381.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)